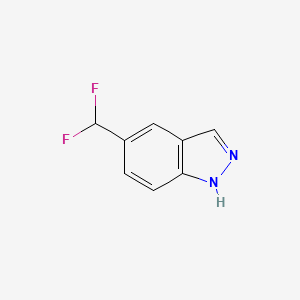

5-(Difluoromethyl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

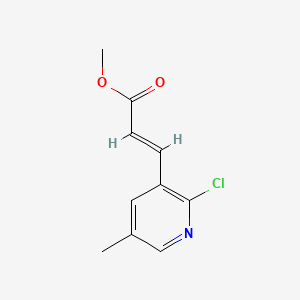

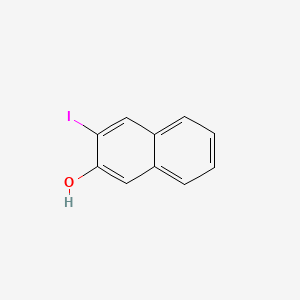

Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring . The “5-(Difluoromethyl)” part of “5-(Difluoromethyl)-1H-indazole” refers to a difluoromethyl group (-CF2H) attached at the 5-position of the indazole ring. Difluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical and chemical properties of a molecule .

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-1H-indazole” would consist of an indazole ring with a difluoromethyl group attached at the 5-position. The presence of the difluoromethyl group could influence the electronic properties of the molecule and potentially its reactivity .Chemical Reactions Analysis

The reactivity of “5-(Difluoromethyl)-1H-indazole” would likely be influenced by the presence of the difluoromethyl group. Difluoromethyl groups can participate in various types of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Difluoromethyl)-1H-indazole” would be influenced by the presence of the difluoromethyl group. For instance, the difluoromethyl group can enhance the lipophilicity of a molecule .Aplicaciones Científicas De Investigación

N-Difluoromethylindazoles :

- This study explored the N-difluoromethylation and separation of isomers of C-substituted indazoles, leading to the development of a method for difluoromethylation of substituted indazoles. These derivatives were further functionalized, expanding the chemical versatility of indazole compounds (Petko & Filatov, 2022).

Electrochemical Applications :

- 5-Hydroxy-1H-indazole was studied as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries, demonstrating improved cycling performance and highlighting the electrochemical utility of indazole derivatives (Kang et al., 2014).

Synthetic Chemistry :

- The paper discusses the synthesis of 2H-indazoles, highlighting indazole's role in drug discovery and its importance as a scaffold interacting with diverse biological targets. The work focused on developing a regioselective synthesis method for N-substituted indazoles (Halland et al., 2009).

Supramolecular Structure Studies :

- Research on the structures of various NH-indazoles using X-ray crystallography and magnetic resonance spectroscopy revealed insights into the effects of fluorination on indazole's supramolecular structure (Teichert et al., 2007).

Medicinal Chemistry :

- Indazoles were investigated for their potential as transient receptor potential A1 (TRPA1) antagonists, leading to the discovery and optimization of novel indazole derivatives with significant in vitro and in vivo activities in inflammatory pain models (Rooney et al., 2014).

Corrosion Inhibition :

- Indazole derivatives were synthesized and applied as self-assembled monolayers on copper surfaces, demonstrating superior anticorrosion performance, highlighting their potential in materials science (Qiang et al., 2018).

Pharmacological Importance :

- A review on indazoles emphasized their wide range of biological and pharmaceutical applications, including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The review also discussed novel routes for the synthesis of indazole derivatives and their various biological activities (Gaikwad et al., 2015).

Antibacterial and Antifungal Agent :

- Indazole and its derivatives were shown to possess significant antimicrobial and anti-inflammatory properties, further demonstrating the biological significance of this scaffold (Panda et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(difluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVKQYEKHEJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-1H-indazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)